
Standard Operating Procedure for Interleukin-27
Immunohistochemistry in Lung Tissue

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: SARS-CoV-2-IN-27

Cat. No.: B12394533 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Application Notes
Interleukin-27 (IL-27) is a pleiotropic cytokine belonging to the IL-12 family, composed of the

EBI3 (Epstein-Barr virus-induced gene 3) and p28 subunits.[1][2] It signals through a receptor

complex consisting of IL-27Rα (also known as WSX-1 or TCCR) and gp130.[1][3] IL-27 is

predominantly produced by activated antigen-presenting cells, such as macrophages and

dendritic cells.[3] In the context of lung tissue, IL-27 has demonstrated both pro- and anti-

inflammatory roles and is implicated in various pathologies including acute lung injury (ALI),

chronic obstructive pulmonary disease (COPD), pulmonary tuberculosis (PTB), and lung

cancer.[3][4][5]

Immunohistochemistry (IHC) is a valuable technique for visualizing the in-situ expression and

localization of IL-27 within the complex microenvironment of the lung. This allows for the

identification of specific cell types expressing IL-27 and provides spatial context to its role in

disease pathogenesis. This document provides a detailed protocol for performing IL-27 IHC on

formalin-fixed, paraffin-embedded (FFPE) lung tissue sections.

IL-27 Signaling Pathway
IL-27 binding to its receptor complex (IL-27Rα and gp130) activates the Janus kinase (JAK)-

signal transducer and activator of transcription (STAT) signaling pathway.[6] Specifically, this

can lead to the phosphorylation and activation of STAT1 and STAT3, which then translocate to
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the nucleus to regulate the transcription of target genes.[2] In bronchial epithelial cells, IL-27

has been shown to induce the expression of the chemokine CXCL10 through the activation of

the PI3K-Akt signaling pathway.[5] The functional consequences of IL-27 signaling in the lung

are diverse, including the promotion of T-helper 1 (Th1) responses and the suppression of Th2

and Th17 differentiation.[1][2]
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IL-27 Signaling Pathway in Lung Cells
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Caption: A diagram illustrating the IL-27 signaling cascade.
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Experimental Workflow for IL-27
Immunohistochemistry
The following diagram outlines the major steps for the immunohistochemical staining of IL-27 in

lung tissue.
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IL-27 Immunohistochemistry Workflow
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Caption: A flowchart of the IL-27 IHC staining process.
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Experimental Protocol
This protocol is intended for formalin-fixed, paraffin-embedded (FFPE) lung tissue.

Materials and Reagents
FFPE lung tissue sections (4-5 µm) on positively charged slides

Xylene or a xylene substitute

Ethanol (100%, 95%, 80%, 70%)

Deionized or distilled water

Antigen Retrieval Buffer: Sodium Citrate Buffer (10 mM, pH 6.0) or Tris-EDTA Buffer (10 mM

Tris, 1 mM EDTA, pH 9.0)

Hydrogen Peroxide (3%)

Blocking Buffer: 1-5% Normal Goat Serum or Bovine Serum Albumin (BSA) in Phosphate

Buffered Saline (PBS)

Primary Antibody: Rabbit or mouse anti-human IL-27 polyclonal or monoclonal antibody. The

optimal dilution should be determined by titration.

Secondary Antibody: HRP-conjugated goat anti-rabbit or goat anti-mouse IgG,

corresponding to the primary antibody host.

Detection System: HRP-polymer based detection system

Chromogen: 3,3'-Diaminobenzidine (DAB)

Counterstain: Hematoxylin

Mounting Medium: Permanent mounting medium

PBS (pH 7.4)

Coplin jars
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Humidified chamber

Pressure cooker or water bath for heat-induced epitope retrieval (HIER)

Procedure
Deparaffinization and Rehydration:

Incubate slides in a 60°C oven for 30-60 minutes to melt the paraffin.[7]

Immerse slides in two changes of xylene for 5 minutes each.[7]

Rehydrate sections by sequential immersion in:

100% ethanol, two changes for 3 minutes each.[7]

95% ethanol for 3 minutes.

80% ethanol for 3 minutes.[7]

70% ethanol for 3 minutes.

Rinse gently in running tap water, followed by a final rinse in distilled water.[7]

Antigen Retrieval:

This step is crucial for unmasking epitopes concealed by formalin fixation.[8] Heat-Induced

Epitope Retrieval (HIER) is commonly used.[8][9]

Pre-heat the antigen retrieval buffer (e.g., Sodium Citrate, pH 6.0) in a pressure cooker or

water bath to 95-100°C.[10]

Immerse the slides in the pre-heated buffer and place the lid on. For a pressure cooker,

bring to full pressure and then cool.[9] For a water bath, incubate for 20-30 minutes.

Allow the slides to cool in the buffer at room temperature for at least 20 minutes.

Rinse slides in distilled water and then in PBS.
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Peroxidase Blocking:

To quench endogenous peroxidase activity, incubate the sections with 3% hydrogen

peroxide in methanol or PBS for 10-15 minutes at room temperature.[9]

Rinse slides two times in PBS for 5 minutes each.

Blocking:

To prevent non-specific antibody binding, incubate the sections with a protein blocking

solution (e.g., 1-5% normal goat serum in PBS) for 30-60 minutes at room temperature in

a humidified chamber.[10]

Primary Antibody Incubation:

Drain the blocking buffer from the slides without rinsing.

Apply the diluted anti-IL-27 primary antibody to the tissue sections.

Incubate overnight at 4°C in a humidified chamber.[8] Shorter incubations of 1-2 hours at

room temperature may also be feasible but should be optimized.

Secondary Antibody and Detection:

Rinse slides three times in PBS for 5 minutes each.

Apply the HRP-conjugated secondary antibody or HRP-polymer detection reagent

according to the manufacturer's instructions.

Incubate for 30-60 minutes at room temperature in a humidified chamber.

Rinse slides three times in PBS for 5 minutes each.

Chromogen Application:

Prepare the DAB chromogen solution immediately before use.[9]
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Apply the DAB solution to the sections and incubate for 2-10 minutes, or until a brown

precipitate is visible under a microscope.[9]

Stop the reaction by immersing the slides in distilled water.

Counterstaining:

Immerse the slides in hematoxylin for 30 seconds to 2 minutes to stain the cell nuclei.

"Blue" the sections by rinsing in running tap water.

Differentiate with 0.5% acid alcohol if necessary, followed by another rinse in tap water.

Dehydration and Mounting:

Dehydrate the sections through graded alcohols (70%, 95%, 100%).

Clear in two changes of xylene.

Apply a coverslip using a permanent mounting medium.

Controls
Positive Control: A tissue known to express IL-27 (e.g., tonsil tissue or a previously validated

positive lung cancer specimen) should be included to confirm the validity of the staining

procedure.

Negative Control: A section incubated with an isotype control antibody at the same

concentration as the primary antibody, or with the primary antibody diluent alone, should be

included to assess non-specific staining.

Internal Control: Non-neoplastic lung tissue on the same slide can serve as an internal

control. For example, alveolar macrophages may show positive staining.

Data Presentation
Quantitative analysis of IL-27 expression via IHC can be performed by scoring the staining

intensity and the percentage of positive cells. However, for a broader understanding of IL-27
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levels in different lung conditions, data from other quantitative methods like ELISA are often

reported.

Table 1: IL-27 Protein Levels in Various Lung Conditions (Data from ELISA)

Condition Sample Type
IL-27
Concentration
(pg/mL)

Control/Comp
arison Group
(pg/mL)

Reference

Acute Lung

Injury/ARDS
BAL Fluid

Significantly

higher than

controls

Healthy Controls [3][11]

Acute Lung

Injury/ARDS
Serum

Significantly

higher than

controls

Healthy Controls [3][11]

COPD Sputum

Significantly

higher than

controls

Healthy Controls [5]

Pulmonary

Tuberculosis
Sputum

Significantly

higher than

controls

Healthy Controls [5]

Lung Cancer

(NSCLC)
Serum

Significantly

higher than

controls

Healthy Controls [6]

Lung Cancer

(NSCLC-Sc)
Serum

Higher than

NSCLC-Ad

Healthy Controls

& NSCLC-Ad
[6]

Note: This table summarizes findings from studies using ELISA to quantify IL-27 levels and is

intended to provide context for expected expression changes. IHC provides cellular localization

which complements these quantitative measures.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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